5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile

Medicinal Chemistry Enzyme Inhibition Inflammation

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile features orthogonal bromo (C5) and cyano (C4) handles enabling cross-coupling and SNAr reactivity unmatched by de-bromo or regioisomeric analogues. This unique electronic interplay supports late-stage diversification for kinase inhibitor libraries (HPGDS IC₅₀ = 130 nM), agrochemical lead optimization, and electronic materials. Ensures reproducible SAR studies and scalable synthesis routes.

Molecular Formula C10H6BrN3
Molecular Weight 248.08 g/mol
CAS No. 76767-44-7
Cat. No. B1282065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
CAS76767-44-7
Molecular FormulaC10H6BrN3
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br
InChIInChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H
InChIKeyJIMBDAOQQBVANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7) – Chemical Properties and Structural Role as a Versatile Intermediate


5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile (CAS 76767-44-7) is a heteroaromatic building block comprising a pyrazole core with bromo, cyano, and phenyl substituents at the 5-, 4-, and 1-positions, respectively [1]. This substitution pattern provides orthogonal vectors for functionalization and positions the compound as a strategic intermediate in medicinal and agrochemical research [2]. With a molecular formula of C₁₀H₆BrN₃ (MW 248.08 g/mol), a melting point of 115–116 °C, and a calculated XLogP3 of 2.6, it is a crystalline solid with solubility in common organic solvents such as dichloromethane and acetone [1].

Why Simple Substitution Is Not Feasible: The Structural and Reactivity Limitations of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile Analogues


Direct substitution of 5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile with other pyrazole derivatives is often not feasible due to the unique electronic interplay between the electron-withdrawing cyano group at the 4-position and the bromine atom at the 5-position [1]. This arrangement imparts specific reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions that cannot be replicated by de-bromo, de-cyano, or regioisomeric analogues [1]. The combination of these functional groups provides distinct, orthogonal handles for late-stage diversification in complex molecule synthesis, a capability that generic or less substituted pyrazoles lack [1]. Consequently, selecting a seemingly similar building block can lead to significant differences in reaction outcomes, yields, and the successful construction of target molecular frameworks .

Quantitative Differentiation: Comparative Evidence for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile


Comparative In Vitro Potency: Human HPGDS Enzyme Inhibition (IC₅₀)

In an enzyme inhibition assay, the compound demonstrated potent inhibition of human hematopoietic prostaglandin D synthase (HPGDS) with an IC₅₀ of 130 nM [1]. The comparator in this study was the 5-unsubstituted analogue, 1-phenyl-1H-pyrazole-4-carbonitrile, which lacked the bromine atom [1]. The presence of the bromine atom at the 5-position resulted in a measurable difference in activity, highlighting its role in binding affinity [1].

Medicinal Chemistry Enzyme Inhibition Inflammation Hematopoietic Prostaglandin D Synthase

Thermal Stability: Comparative Melting Point Analysis

The melting point of 5-bromo-1-phenyl-1H-pyrazole-4-carbonitrile is reported to be in the range of 115–116 °C [1]. This value can be compared to that of a structurally similar analogue, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which is reported to have a significantly different melting point of 135-137 °C . The difference in melting points underscores the impact of the 5-bromo versus 5-amino substitution on solid-state properties.

Process Chemistry Physical Properties Solid-State Chemistry Formulation

Functional Group Versatility: Orthogonal Reactivity of Bromo and Cyano Moieties

5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile offers two distinct reactive handles, a bromo and a cyano group, on a phenyl-substituted pyrazole core [1]. The bromine atom is a versatile site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl groups [1]. Simultaneously, the cyano group can be independently transformed into amines, amides, tetrazoles, and carboxylic acids, providing a separate vector for diversification [1]. In contrast, analogues like 1-phenyl-1H-pyrazole-4-carbonitrile (lacking the bromo group) or 5-bromo-1-phenyl-1H-pyrazole (lacking the cyano group) are limited to a single mode of functionalization .

Organic Synthesis Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

Recommended Application Scenarios for 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile Based on Evidence-Based Differentiation


Synthesis of Kinase Inhibitors and Anti-Cancer Agents

The compound is an ideal starting point for constructing kinase inhibitor libraries, particularly those targeting inflammation and oncology pathways. Its potent inhibition of HPGDS (IC₅₀ = 130 nM) validates the pyrazole core as a privileged scaffold for this target class . The presence of both bromine and cyano groups enables efficient, parallel synthesis of diverse analogues through cross-coupling and nitrile derivatization, accelerating SAR (Structure-Activity Relationship) studies .

Agrochemical Discovery for Novel Pesticides and Herbicides

In agrochemical research, the need for new modes of action and improved environmental profiles drives the search for novel chemical space. The compound's dual functionalization sites allow for the systematic exploration of this space, rapidly generating libraries of pyrazole-containing candidates for screening against various pests and weeds . The orthogonal reactivity supports efficient late-stage diversification, a critical advantage in lead optimization programs .

Materials Science: Synthesis of Organic Semiconductors and Ligands

The combination of an electron-withdrawing cyano group and a modifiable bromo handle on a conjugated pyrazole-phenyl system makes this compound a valuable precursor for materials with specific electronic and optical properties . It can serve as a monomer or building block for synthesizing organic semiconductors, OLED emitters, or novel ligands for metal-organic frameworks (MOFs) and catalysis, where fine-tuning of electronic properties is essential .

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